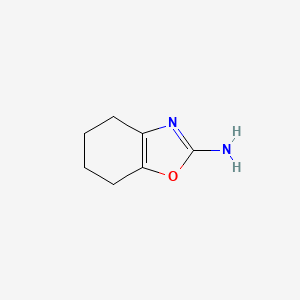

4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPXIOARQDHUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183567 | |

| Record name | 2-Benzoxazolamine, 4,5,6,7-tetrahydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2933-42-8 | |

| Record name | Benzoxazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 4,5,6,7-tetrahydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4,5,6,7 Tetrahydro 1,3 Benzoxazol 2 Amine and Its Analogs

De Novo Synthesis Approaches to the 4,5,6,7-Tetrahydro-1,3-benzoxazole (B14007680) Core

The foundational synthesis of the 4,5,6,7-tetrahydro-1,3-benzoxazole ring system is primarily accomplished through intramolecular cyclization reactions, rearrangement of existing heterocyclic structures, and efficient multi-component reactions.

Cyclization Reactions for Ring Formation

The most direct route to the 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine core involves the cyclization of cis-2-aminocyclohexanol with a cyanating agent. A common and effective reagent for this transformation is cyanogen (B1215507) bromide (BrCN). nih.gov The reaction proceeds through the initial formation of an intermediate, which then undergoes intramolecular cyclization to furnish the desired 2-amino-tetrahydrobenzoxazole. The stereochemistry of the starting 2-aminocyclohexanol (B3021766) is crucial, with the cis-isomer being necessary for the efficient formation of the fused ring system.

Another approach involves the treatment of reduced N-acylated amino acid amides with cyanogen bromide. This process first yields diamines which then cyclize to form cyclic guanidines. acs.org While not a direct synthesis of the target oxazole (B20620), this methodology highlights the utility of cyanogen bromide in forming the 2-amino-substituted heterocyclic system.

Furthermore, the synthesis of related 2-oxazolines can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, a reaction often promoted by reagents like triflic acid. mdpi.com This strategy could potentially be adapted to cyclohexanol-derived amides to form the tetrahydrobenzoxazole ring.

Rearrangement-Based Syntheses (e.g., Isoxazole (B147169) to Oxazole Transformations)

A notable and mild method for the synthesis of the 2-substituted 4,5,6,7-tetrahydro-1,3-benzoxazole core involves a base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles. acs.org This transformation represents an unexpected yet facile isoxazole-to-oxazole ring conversion. The reaction proceeds efficiently under basic conditions, offering a unique entry to the 2-aryltetrahydrobenzoxazole scaffold. While this method directly yields 2-aryl derivatives, it establishes a valid synthetic route to the core tetrahydrobenzoxazole ring system, which could potentially be adapted for the synthesis of 2-amino analogs.

The photochemical rearrangement of isoxazoles to oxazoles is another established transformation in heterocyclic chemistry. nih.gov This process typically involves UV irradiation and proceeds through an acyl azirine intermediate. While this method has been extensively studied for various isoxazole derivatives, its application to the synthesis of the specific 4,5,6,7-tetrahydro-1,3-benzoxazole core would depend on the availability of the corresponding tetrahydrobenzisoxazole precursor and the feasibility of the photochemical rearrangement in this saturated system.

Multi-Component Reactions and Expedient Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized in the synthesis of oxazole derivatives. nih.govnih.govorganic-chemistry.org

The Ugi reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be tailored to produce α-acylamino amide products that can serve as precursors for oxazole synthesis through subsequent cyclization. nih.govnih.gov Similarly, the Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, can yield α-acyloxy-carboxamides that can be transformed into oxazoles. organic-chemistry.orgresearchgate.net

While direct synthesis of this compound via a single MCR has not been extensively reported, these methodologies provide a powerful toolkit for the rapid assembly of highly functionalized precursors that can be subsequently cyclized to the desired scaffold. For instance, a Passerini reaction could be envisioned using a protected 2-aminocyclohexanone, a carboxylic acid, and an isocyanide to generate a precursor for cyclization.

Functionalization and Derivatization of the this compound Scaffold

Once the core tetrahydrobenzoxazole ring is established, further diversification can be achieved through functionalization of the 2-amino group and the saturated cyclohexane (B81311) ring.

Alkylation and Acylation Strategies

The 2-amino group of this compound is a key site for derivatization through alkylation and acylation reactions. These modifications can significantly alter the physicochemical and biological properties of the molecule.

Alkylation: N-alkylation of the 2-amino group can be achieved using various alkylating agents such as alkyl halides under basic conditions. The reactivity of the amino group can be influenced by the choice of base and solvent. For instance, KOt-Bu has been shown to promote the ring-opening N-alkylation of 2-oxazolines, a reaction that could potentially be controlled to achieve N-alkylation of the target compound without ring cleavage. nih.gov

Acylation: The 2-amino group readily undergoes acylation with acylating agents like acyl chlorides or carboxylic acids in the presence of a coupling agent. N-acylation of cyclic guanidines, which share a similar endocyclic amidine system, has been successfully performed and can lead to a decrease in the basicity of the guanidine (B92328) moiety. acs.org This suggests that acylation of this compound would proceed efficiently to yield the corresponding amides.

Table 1: Examples of Alkylation and Acylation Reactions on Related 2-Amino-heterocycles

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl Halides | N-Alkyl-2-aminoethyl acetates (from oxazoline (B21484) ring-opening) | nih.gov |

| N-Acylation | Carboxylic Acids | N-Acylated cyclic guanidines | acs.org |

Introduction of Halogen and Methoxy (B1213986) Substituents

The introduction of halogen and methoxy groups onto the 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold can provide valuable handles for further synthetic transformations and can modulate the compound's properties.

Halogenation: The saturated cyclohexane ring of the tetrahydrobenzoxazole core contains an enamine-like substructure (C=N-C=C), which can be susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of enamines and other electron-rich systems. nih.govresearchgate.net The position of halogenation would be directed by the electronic properties of the enamine system.

Table 2: Common Reagents for Electrophilic Halogenation

| Halogen | Reagent |

|---|---|

| Bromine | N-Bromosuccinimide (NBS) |

| Chlorine | N-Chlorosuccinimide (NCS) |

Methoxylation: The introduction of a methoxy group can be achieved through various methods depending on the substrate. If a halogenated derivative of the tetrahydrobenzoxazole is available, a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide (B1231860) could be employed, although this is more applicable to activated aromatic systems. nih.gov For the saturated ring, the synthesis would likely involve starting from a methoxy-substituted cyclohexanone (B45756) precursor and carrying it through the cyclization sequence. Alternatively, the development of C-H activation and methoxylation protocols could offer a more direct route. nih.gov

Amine Side Chain Modifications

Modifications of the 2-amine side chain of the benzoxazole (B165842) scaffold are a primary strategy for creating diverse chemical libraries. These modifications can significantly alter the compound's physicochemical properties. Common approaches involve N-alkylation, N-acylation, and the formation of ureas or thioureas, leading to a wide range of N-substituted analogs.

One prominent method for synthesizing N-phenyl-1,3-benzoxazol-2-amine derivatives involves an in situ I2-mediated oxidative cyclodesulfurization. nih.gov This process begins with the reaction of an aminophenol with a corresponding isothiocyanate to form a monothiourea intermediate. nih.gov Subsequent treatment with iodine and a base like potassium carbonate at ambient temperature triggers the cyclodesulfurization, yielding the N-substituted 2-aminobenzoxazole (B146116) derivative. nih.gov This approach is noted for being environmentally benign due to the use of molecular iodine. nih.gov

Another synthetic strategy utilizes the Smiles rearrangement. This method can be employed upon the activation of a precursor like benzoxazole-2-thiol with an appropriate reagent, such as chloroacetyl chloride, to generate N-substituted 2-aminobenzoxazoles in good to excellent yields. nih.gov The reaction of benzoxazole-2-thiol with various bromoamines has also been explored to introduce aliphatic amine side chains. nih.gov Optimization of reaction conditions, particularly the equivalents of amine and base, is crucial to selectively obtain the desired product over side products like disulfides. nih.gov

Table 1: Synthetic Approaches for Amine Side Chain Modification

| Methodology | Key Reagents | Description | Reference |

|---|---|---|---|

| Oxidative Cyclodesulfurization | Isothiocyanates, Iodine (I2), K2CO3 | In situ formation of a thiourea (B124793) intermediate from an aminophenol and an isothiocyanate, followed by iodine-mediated cyclization to form N-aryl-2-aminobenzoxazoles. | nih.gov |

| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride | Activation of benzoxazole-2-thiol followed by rearrangement to yield N-substituted 2-aminobenzoxazoles. | nih.gov |

| Reaction with Bromoamines | Benzoxazole-2-thiol, Bromoalkylamine salts | Introduction of aliphatic amine side chains by reacting the thiol precursor with bromoamines, requiring careful control of stoichiometry to avoid disulfide formation. | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzoxazole analogs. ias.ac.in This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, often from hours to minutes, improved yields, and cleaner reaction profiles. researchgate.net

One application of MAOS is in the cyclocondensation of 2-aminophenols with aldehydes, promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIFA), to form 2-substituted benzoxazoles in a one-pot reaction. ias.ac.in This method provides good to excellent yields and is valued for its efficiency. ias.ac.in

Furthermore, microwave irradiation has been successfully employed for the cyclization of ω-amido alcohols, promoted by polyphosphoric acid (PPA) esters, to synthesize cyclic iminoethers. researchgate.net For instance, while the synthesis of seven-membered rings like tetrahydrooxazepines can be challenging under conventional heating, microwave irradiation under solvent-free conditions can lead to the desired products in good to high yields within minutes. researchgate.net Similar microwave-assisted cyclodehydration strategies have been developed for sulfur analogs, specifically 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov In these syntheses, N-(4-hydroxybutyl)thioamides undergo ring closure promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under microwave irradiation, affording the seven-membered iminothioethers in very short reaction times. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov The efficiency and operational simplicity of these MAOS protocols make them highly attractive for rapid library generation.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cyclization of N-benzoyl-4-aminobutanol (Oxazepine Analog) | Microwave, PPSE, Solvent-free, 90 °C | 5 min | 80% | researchgate.net |

| Cyclization of N-thiobenzoylaminobutanol (Thiazepine Analog) | Microwave, PPSE, Solvent-free, 90 °C | 8 min | 73% | beilstein-journals.org |

| Cyclocondensation of 2-aminophenol (B121084) and aldehyde | Microwave, PIFA | Not specified | Good to excellent | ias.ac.in |

| Attempted cyclodehydration of N-(4-hydroxybutyl)thiobenzamide | Conventional, PPA, 100 °C | 15 h | Unsuccessful | nih.gov |

Sustainable Synthesis Approaches for Analog Development

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives to minimize environmental impact. These approaches focus on the use of eco-friendly catalysts and solvents, as well as energy-efficient methodologies.

One sustainable strategy involves the use of reusable catalysts in aqueous media. For example, samarium triflate has been employed as an efficient and reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in water, a green solvent. organic-chemistry.org Another approach utilizes I2-mediated oxidative cyclodesulfurization, which is considered an environmentally benign process. nih.gov Some research has even explored the use of "fly ash," an industrial waste product, as a green catalyst for synthesizing 2-phenyl substituted benzoxazoles. nih.gov

In addition to microwave-assisted synthesis, other energy-efficient techniques have been applied. A comparative study on the synthesis of novel benzoxazole derivatives examined several methods, including ultrasound-assisted synthesis and mechanochemistry (ball milling). mdpi.com These techniques, along with reactions in deep eutectic solvents (DES), represent sustainable alternatives to conventional solvent-based, high-temperature reactions. mdpi.com For instance, the aerobic oxidation step in a multi-step synthesis of benzoxazoles was successfully carried out using ultrasound and mechanochemical methods, demonstrating the viability of these green approaches. mdpi.com The use of ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430), as both reaction media and promoters has also been reported for the one-pot synthesis of benzoxazoles under ambient conditions. jocpr.com

Table 3: Overview of Sustainable Synthesis Methods for Benzoxazole Analogs

| Sustainable Approach | Key Features/Reagents | Advantages | Reference |

|---|---|---|---|

| Aqueous Medium Synthesis | Samarium triflate catalyst, Water solvent | Use of a green solvent, catalyst is reusable. | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Energy-efficient sonication | Reduced reaction times, lower energy consumption compared to conventional heating. | mdpi.com |

| Mechanochemistry | Solvent-free reaction via ball milling | Eliminates bulk solvent use, reducing waste. | mdpi.com |

| Green Catalysis | Fly ash, Molecular Iodine (I2) | Utilizes industrial waste as a catalyst; I2 is eco-friendly. | nih.gov |

| Ionic Liquids | 1-Butylimidazolium tetrafluoroborate ([Hbim]BF4) | Acts as both solvent and promoter, often allowing for ambient reaction conditions. | jocpr.com |

Structure Activity Relationship Sar and Molecular Design Principles for 4,5,6,7 Tetrahydro 1,3 Benzoxazol 2 Amine Derivatives

Positional Effects of Substituents on Biological Activities

The biological activity of 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine derivatives can be significantly modulated by the introduction of various substituents at different positions of the core structure. These modifications can influence the electronic, hydrophobic, and steric properties of the molecule, thereby affecting its interaction with biological targets.

The saturated carbocyclic portion of the this compound scaffold offers multiple sites for substitution. Modifications at positions 4, 5, 6, and 7 can impact the molecule's lipophilicity, conformation, and interaction with target proteins. While systematic studies specifically on the tetrahydro- derivative are limited, inferences can be drawn from the broader class of benzoxazole (B165842) compounds.

Research on related benzoxazole structures has highlighted the importance of substitutions on the benzene (B151609) ring for various biological activities, including antimicrobial and anticancer effects. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring led to a significant increase in antimicrobial activity nih.gov. This suggests that electron-withdrawing groups in this region can be beneficial for certain biological endpoints. The most active compound in that study, H-Box(4PyBr)-OMe, demonstrated a nearly three-fold lower minimal inhibitory concentration (MIC) compared to its non-brominated counterpart nih.gov.

Furthermore, studies on 2-substituted benzoxazoles have frequently emphasized the role of substituents at the 5-position. The introduction of electron-donating groups, such as methoxy (B1213986) and dimethylamino, at position 2 and various substituents at position 5 have been shown to be critical for biological activity nih.gov. In some cases, a clear structure-activity relationship has been observed, with both electron-donating and electron-accepting substituents at different positions influencing the biological outcome nih.gov.

The following table summarizes the observed influence of substituents on the benzene moiety of benzoxazole derivatives on their biological activity:

| Position | Substituent | Effect on Biological Activity | Reference |

| 7 | Bromine (electron-withdrawing) | Increased antimicrobial activity | nih.gov |

| 5 | Various | Important for overall biological activity | nih.gov |

It is important to note that the translation of these findings to the 4,5,6,7-tetrahydro scaffold requires further investigation, as the conformational flexibility of the saturated ring may alter the spatial orientation of substituents and their interactions with biological targets.

The 2-amino group of the this compound core is a key determinant of its chemical properties and biological activity. This functionality can participate in hydrogen bonding and ionic interactions, which are often crucial for ligand-receptor binding.

The presence of the 2-amino group is a common feature in many biologically active benzoxazole derivatives. The nitrogen atom can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in protein binding sites. The basicity of the amine can also be important for forming salt bridges with acidic residues.

Substitution on the 2-amino group or its replacement with other functionalities can dramatically alter the biological profile of the parent compound. For example, the synthesis of 2-N-phenyl-1,3-benzoxazol-2-amine derivatives has been explored to generate compounds with antimicrobial properties. In one study, a series of N-phenyl-1,3-benzoxazol-2-amine derivatives were synthesized and showed promising antimicrobial activity.

The following table provides examples of substitutions at the 2-position of the benzoxazole ring and their associated biological activities:

| 2-Position Substituent | Biological Activity |

| Amino | Key for hydrogen bonding and ionic interactions |

| N-Phenylamino | Antimicrobial |

| Aryl/Alkyl | Antiviral, Antimicrobial, Anticancer |

Conformational Flexibility and Steric Effects in this compound Analogs

The 4,5,6,7-tetrahydrobenzene portion of the molecule introduces a degree of conformational flexibility that is absent in the rigid, aromatic benzoxazole system. The cyclohexene-like ring can adopt various conformations, such as chair, boat, and twist-boat, which will influence the relative spatial arrangement of substituents. This conformational flexibility can be a critical factor in determining the biological activity of these analogs.

The specific conformation adopted by the tetrahydrobenzoxazole ring will affect the orientation of substituents at positions 4, 5, 6, and 7, which in turn will impact their ability to interact with a biological target. The energetic barrier to ring inversion and the preferred conformation can be influenced by the nature and size of the substituents. For instance, bulky substituents may favor an equatorial position to minimize steric strain.

Steric effects, which relate to the size and shape of the molecule and its substituents, play a significant role in the SAR of these compounds. Bulky groups can hinder the molecule from fitting into a binding pocket, leading to a decrease in activity. Conversely, a certain degree of steric bulk may be required for optimal interaction with a target. In quantitative structure-activity relationship (QSAR) studies, steric parameters such as Taft's steric factor (Es) and molar refractivity (MR) are often used to quantify the steric influence of substituents on biological activity.

While specific conformational analyses of this compound are not extensively reported, studies on related tetrahydro-oxadiazine systems have shown temperature-dependent NMR spectra, indicating the presence of conformational equilibria and significant barriers to ring inversion. This suggests that the tetrahydrobenzoxazole ring is also likely to exist as a mixture of conformers, and the relative populations of these conformers could be a key determinant of biological activity.

Rational Design Strategies for Optimizing Bioactivity Profiles

The rational design of more potent and selective this compound derivatives relies on the integration of the SAR principles discussed above with computational and medicinal chemistry approaches. The goal is to make targeted modifications to the lead compound to enhance its desirable properties while minimizing off-target effects.

One key strategy is to use the existing SAR data to guide the selection of new substituents. For example, based on the finding that electron-withdrawing groups at the 7-position can enhance antimicrobial activity, a rational design approach would involve synthesizing and testing a series of analogs with different electron-withdrawing groups at this position to identify the optimal substituent.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools in the rational design process. Molecular docking can be used to predict how different analogs will bind to a specific biological target, allowing for the in-silico screening of virtual libraries of compounds before committing to their synthesis. This can help to prioritize the synthesis of compounds that are most likely to be active.

QSAR models can be developed to mathematically correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. The key physicochemical parameters often considered in QSAR studies include:

Hydrophobicity: The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.

Electronic effects: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent, which can influence a molecule's reactivity and binding affinity.

Steric effects: Parameters like molar refractivity (MR) and Taft's steric parameter (Es) describe the size and shape of substituents, which are critical for ligand-receptor interactions.

By systematically varying these properties, medicinal chemists can fine-tune the bioactivity profile of the this compound scaffold to develop novel drug candidates with improved therapeutic potential.

Mechanistic Investigations of Biological Activities Associated with the 4,5,6,7 Tetrahydro 1,3 Benzoxazol 2 Amine Scaffold

Anticancer and Antiproliferative Mechanisms

The anticancer and antiproliferative effects of compounds containing the benzoxazole (B165842) and related tetrahydro-fused heterocyclic systems are multifaceted, involving the inhibition of crucial cellular enzymes, direct interaction with DNA, and the disruption of vital signaling pathways.

Enzyme Inhibition Pathways (e.g., Kinases, DNA Gyrase, Topoisomerase)

A primary mechanism by which benzoxazole-related scaffolds exert their anticancer effects is through the inhibition of key enzymes involved in cell proliferation and DNA replication.

Kinase Inhibition: Certain derivatives of the structurally similar 4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as potent dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β). nih.gov These kinases are implicated in the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN. nih.gov Simultaneous inhibition of both CK2 and GSK3β is a promising strategy to maintain PTEN activity and suppress tumor growth. nih.gov Notably, a rationally designed 4,5,6,7-tetrahydrobenzo[d]thiazole derivative, compound 1g , demonstrated significant dual inhibitory activity with IC50 values of 1.9 µM against CK2 and 0.67 µM against GSK3β. nih.gov The presence of a carboxyl group on a phenyl ring attached to the core scaffold was found to be crucial for this dual kinase inhibition. nih.gov

Table 1: Kinase Inhibitory Activity of 4,5,6,7-Tetrahydrobenzo[d]thiazole Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 1g | CK2 | 1.9 |

| GSK3β | 0.67 | |

| 2g | CK2 | < 3 |

| GSK3β | < 3 | |

| 1d | CK2 | < 8 |

| GSK3β | < 8 | |

| 1h | CK2 | < 8 |

| GSK3β | < 8 |

Data sourced from a study on dual kinase inhibitors. nih.gov

DNA Gyrase and Topoisomerase Inhibition: Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibacterial agents. sci-hub.senih.gov Research on second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors has revealed potent, nanomolar-range inhibition of these enzymes from both Staphylococcus aureus and Escherichia coli. sci-hub.senih.gov

Furthermore, various 2,5-disubstituted-benzoxazole derivatives have been shown to be significant inhibitors of eukaryotic DNA topoisomerase I and II, enzymes critical for managing DNA topology during replication and transcription in cancer cells. esisresearch.org For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibited potent inhibition of eukaryotic DNA topoisomerase II with IC50 values of 22.3 µM and 17.4 µM, respectively, which were more potent than the reference drug etoposide. esisresearch.org Similarly, several 5-amino-2-substituted-benzoxazoles were found to be significant inhibitors of DNA topoisomerase I. esisresearch.org

Table 2: Topoisomerase Inhibitory Activity of Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 |

| 5-amino-2-phenyl-benzoxazole | Topoisomerase I | 495 |

Data from a study on benzoxazole and benzimidazole (B57391) derivatives as topoisomerase inhibitors. esisresearch.org

DNA Interaction Mechanisms (e.g., Intercalation, Cleavage)

Beyond enzyme inhibition, compounds featuring the benzoxazole scaffold can directly interact with DNA, leading to cell cycle arrest and apoptosis. Studies on benzothiazole (B30560) and benzoxazole linked to pyrrolobenzodiazepine conjugates have demonstrated significant DNA-binding ability. researchgate.net This interaction can lead to the stabilization of the DNA duplex and interfere with the processes of replication and transcription. One of the compounds from this series was shown to cause G0/G1 phase arrest in human melanoma cells, indicative of its interference with the cell cycle. researchgate.net

While direct intercalation (the insertion of a molecule between DNA base pairs) or DNA cleavage has not been definitively established for the 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine core, the planar aromatic nature of the benzoxazole ring system is a common feature in many known DNA intercalators. Further research is needed to elucidate the precise mode of DNA interaction for this specific class of compounds.

Disruption of Cellular Signaling Pathways

A key strategy in modern anticancer drug development is the targeting of specific cellular signaling pathways that are dysregulated in cancer. Benzoxazole derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. nih.gov VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov

By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in tumor angiogenesis and metastasis. A study on a series of novel benzoxazole derivatives revealed that several compounds displayed high growth inhibitory activities against cancer cell lines and were potent inhibitors of VEGFR-2. nih.gov The most potent derivative, 12l , exhibited a VEGFR-2 inhibitory activity with an IC50 of 97.38 nM and was shown to arrest the HepG2 liver cancer cell line's growth at the Pre-G1 and G1 phases, ultimately inducing apoptosis. nih.gov This suggests that the disruption of the VEGFR-2 signaling pathway is a viable anticancer mechanism for compounds based on the benzoxazole scaffold.

Cytotoxicity against Specific Cancer Cell Lines

Derivatives of the benzoxazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This broad-spectrum activity highlights the potential of this chemical class in cancer chemotherapy.

For instance, a series of amide 1,3,4-oxadiazole-linked benzoxazole derivatives showed high potency against various cancer cell lines, with one compound exhibiting an IC50 value of 0.021 µM against the MCF-7 breast cancer cell line and 0.091 µM against the A549 lung cancer cell line. researchgate.net Another study on benzoxazole-based hybrids reported that compounds 8e and 7a were highly selective towards MCF-7 and MDA-MB-231 breast cancer cell lines, respectively. nih.gov Furthermore, novel benzoxazine (B1645224) derivatives, which share a similar bicyclic core, have also shown in vivo anticancer activity in mice with fibrosarcoma. nih.gov

Table 3: Cytotoxicity of Benzoxazole and Related Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazole-1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 0.021 |

| A549 (Lung) | 0.091 | |

| MDA-MB-231 (Breast) | 0.95 | |

| DU-145 (Prostate) | 0.24 | |

| Benzoxazole derivative 12l | HepG2 (Liver) | 10.50 |

| MCF-7 (Breast) | 15.21 | |

| Benzimidazole derivative se-182 | HepG2 (Liver) | 15.58 |

| A549 (Lung) | 15.80 |

Data compiled from studies on various benzoxazole and benzimidazole derivatives. nih.govresearchgate.netjksus.org

Antimicrobial Properties and Associated Mechanisms

In addition to their anticancer properties, benzoxazole and related heterocyclic systems have been investigated for their antimicrobial activity. The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents with novel mechanisms of action.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of benzoxazole have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have demonstrated that certain benzoxazole compounds can cause considerable growth inhibition of standard bacterial strains. nih.gov For example, two benzoxazole derivatives showed significant activity against clinical isolates of Staphylococcus aureus, with MIC90 values of 25 and 50 µg/mL. nih.gov

Research into second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles has also yielded compounds with improved antibacterial activity against Gram-positive strains. nih.gov The most promising inhibitor from this class was active against Enterococcus faecalis, Enterococcus faecium, and both wild-type and resistant strains of S. aureus, with minimum inhibitory concentrations (MICs) between 4 and 8 µg/mL. nih.gov While activity against Gram-negative bacteria is often more challenging to achieve due to their outer membrane barrier, some benzoxazole derivatives have shown inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, albeit typically at higher concentrations. nih.gov The primary mechanism of antibacterial action for many of these compounds is believed to be the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial survival. sci-hub.senih.gov

Table 4: Antibacterial Activity of Benzoxazole and Tetrahydrobenzo[d]thiazole Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzoxazole Derivative III | Staphylococcus aureus | 25 (MIC90) |

| Benzoxazole Derivative II | Staphylococcus aureus | 50 (MIC90) |

| Escherichia coli | 200 (MIC90) | |

| Pseudomonas aeruginosa | 200 (MIC90) | |

| Tetrahydrobenzo[d]thiazole Derivative 29 | Enterococcus faecalis | 4 - 8 |

| Enterococcus faecium | 4 - 8 | |

| S. aureus (wild-type & resistant) | 4 - 8 |

Data sourced from studies on the antimicrobial properties of benzoxazoles and tetrahydrobenzo[d]thiazoles. nih.govnih.gov

Antifungal Efficacy

Derivatives of the benzoxazole scaffold have demonstrated notable antifungal properties against a range of pathogenic fungi. Research has primarily focused on structure-activity relationships to enhance efficacy. For instance, a series of 2-(aryloxymethyl) benzoxazole derivatives exhibited significant activity against several phytopathogenic fungi. Notably, compounds 5a, 5b, 5h, and 5i showed broad-spectrum antifungal effects. Specifically, against F. solani, compounds 5a, 5b, 5h, 5i, 5j, and 6h displayed IC50 values ranging from 4.34 to 17.61 μg/mL, which were more potent than the positive control, hymexazol (B17089) (IC50 of 38.92 μg/mL). nih.gov Compound 5h was the most effective inhibitor against F. solani, with an IC50 of 4.34 μg/mL, approximately nine times more potent than hymexazol. nih.gov Additionally, many of these compounds were effective against B. cinerea, with compound 5a being the most potent with an IC50 of 19.92 μg/mL. nih.gov

The antifungal mechanism is believed to involve the inhibition of crucial fungal enzymes. Molecular docking studies have suggested that these derivatives may bind to lipid transfer protein sec14p from S. cerevisiae, thereby disrupting fungal cell membrane integrity and function. nih.gov The position and electron-drawing nature of substituents on the benzoxazole ring have been found to significantly impact the antifungal activity. nih.gov

Another study on a series of benzoxazole derivatives reported moderate antifungal activities against eight phytopathogenic fungi. jocpr.com Among the 45 synthesized compounds, 4ac and 4bc exhibited over 50% inhibition against five of the tested fungi. jocpr.com Notably, compound 4ah demonstrated a 76.4% inhibition rate against Mycosphaerella melonis. jocpr.com Furthermore, certain synthesized benzoxazole derivatives have shown considerable activity against Candida albicans, with compound 4c exhibiting good antifungal effects. mdpi.com The order of antifungal activity for a specific series of derivatives against C. albicans was found to be 4c > 4e > 4b > 4d. mdpi.com

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound | Fungal Strain | IC50 (μg/mL) | Reference |

|---|---|---|---|

| 5h | F. solani | 4.34 | nih.gov |

| 5a | B. cinerea | 19.92 | nih.gov |

| Hymexazol (Control) | F. solani | 38.92 | nih.gov |

Antiviral Modulation

The benzoxazole scaffold has been identified as a promising framework for the development of novel antiviral agents. While specific data on this compound is limited, broader studies on benzoxazole derivatives highlight their potential. A series of flavonol derivatives incorporating a benzoxazole moiety demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV) in vivo. nih.gov In particular, compound X17 showed superior curative and protective activities against TMV, with EC50 values of 127.6 and 101.2 μg/mL, respectively, compared to the commercial antiviral agent ningnanmycin (B12329754) (320.0 and 234.6 μg/mL). nih.gov

The proposed mechanism of action for these derivatives involves a strong binding affinity to the TMV coat protein (TMV-CP), which could interfere with the self-assembly and replication of the virus particles. nih.gov Additionally, compound X17 was found to inhibit lipid peroxidation in tobacco leaf membranes and aid in the removal of superoxide (B77818) anions, thereby enhancing the plant's resistance to the virus. nih.gov

The antiviral potential of benzoxazole derivatives is not limited to plant viruses. The benzoxazole nucleus is a structural feature in various synthetic compounds with a wide spectrum of biological activities, including antiviral properties. jocpr.com Research has indicated that benzoxazole and its related heterocyclic structures are important pharmacophores in the discovery of new antiviral drugs. mdpi.com

Table 2: Antiviral Activity of a Flavonol-Benzoxazole Derivative against TMV

| Compound | Activity | EC50 (μg/mL) | Reference |

|---|---|---|---|

| X17 | Curative | 127.6 | nih.gov |

| Protective | 101.2 | ||

| Ningnanmycin (Control) | Curative | 320.0 | nih.gov |

| Protective | 234.6 |

Neuropharmacological Target Modulation

GABA Transporter Inhibition

These derivatives generally showed a preference for the GAT1 transporter over GAT2, GAT3, and GAT4. nih.gov However, one derivative, (RS)-4-[N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (28d), was found to be more potent than GABA at both GAT1 and GAT2 subtypes. nih.gov Further investigation revealed that the (R)-enantiomer was responsible for GAT1 activity, while both (R) and (S) enantiomers contributed to GAT2 inhibition, making the (S)-enantiomer a selective GAT2 inhibitor. nih.gov The ability of these compounds to act as anticonvulsants in animal models suggests they can cross the blood-brain barrier. jocpr.com

Another compound from this family, N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (EF1502), has been identified as an inhibitor of both GAT1 and the betaine (B1666868) transporter BGT1. nih.gov This dual inhibition highlights the potential for developing subtype-selective GABA transporter inhibitors based on the tetrahydrobenzoxazole and related scaffolds.

Cholinesterase Inhibition (e.g., AChE, BuChE)

The benzoxazole scaffold has been extensively explored for its potential to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine. A series of benzoxazole-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar range. Notably, compounds 2, 15, and 16 were found to be more potent than the standard drug Donepezil against both AChE and BuChE. nih.gov

The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl rings significantly influence the inhibitory activity. For instance, a nitro group at the meta-position of both aryl rings in compound 2 resulted in significant potency. nih.gov

Another study focused on 2,5-disubstituted-benzoxazole derivatives, which showed a broad spectrum of inhibitory activity against both AChE and BChE. mdpi.com Similarly, novel benzo[d]oxazole derivatives have been reported as potent inhibitors of both enzymes, with compounds 6a and 6j displaying IC50 values of 1.03-1.35 μM for AChE and 6.6-8.1 μM for BuChE. researchgate.net Molecular docking studies suggest that these inhibitors bind to the active site of the enzymes primarily through hydrophobic and π-π stacking interactions. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 2 | AChE | 6.40 ± 1.10 | nih.gov |

| BuChE | 7.50 ± 1.20 | ||

| 15 | AChE | 5.80 ± 2.18 | nih.gov |

| BuChE | 7.20 ± 2.30 | ||

| 16 | AChE | 6.90 ± 1.20 | nih.gov |

| BuChE | 7.60 ± 2.10 | ||

| Donepezil (Standard) | AChE | 33.65 ± 3.50 | nih.gov |

| BuChE | 35.80 ± 4.60 | ||

| 6a | AChE | 1.03 | researchgate.net |

| BuChE | 6.6 | ||

| 6j | AChE | 1.35 | researchgate.net |

| BuChE | 8.1 |

Anti-inflammatory and Analgesic Pathways

Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. The primary mechanism underlying their anti-inflammatory effects is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit COX-1. nih.gov

A series of 2-substituted benzoxazole derivatives exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema model in animals. nih.gov Molecular docking studies supported these findings, showing a significant binding potential of these compounds within the active site of the COX-2 enzyme. nih.gov Furthermore, some of these derivatives also displayed significant gastro-protective effects. nih.gov

The analgesic properties of benzoxazole derivatives have been evaluated using models such as the acetic acid-induced writhing test in mice. nih.gov Several synthesized derivatives showed promising anti-nociceptive effects. nih.gov The mechanism of analgesia is likely linked to the inhibition of prostaglandin (B15479496) synthesis, a downstream effect of COX enzyme inhibition. jocpr.com

In addition to COX inhibition, other anti-inflammatory pathways have been proposed for benzoxazole derivatives. For instance, some derivatives have been shown to possess immunosuppressive effects and can modulate T-lymphocyte activity, which is relevant in inflammatory conditions like psoriasis. mdpi.com Another study identified benzoxazolone derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein involved in the lipopolysaccharide (LPS)-induced inflammatory response, with the most active compound showing an IC50 of 5.09 μM against IL-6 production. nih.gov

Other Noteworthy Biological Activities

Beyond the aforementioned activities, the benzoxazole scaffold is associated with a broad spectrum of other biological properties. Research has indicated that derivatives of this heterocyclic system also exhibit antibacterial, anticancer, and immunosuppressive activities. mdpi.com The versatility of the benzoxazole nucleus allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. For instance, certain benzoxazole derivatives have been investigated for their potential in treating inflammatory bowel disease and for their neuroprotective effects. mdpi.com The wide array of biological activities underscores the importance of the benzoxazole scaffold as a "privileged structure" in medicinal chemistry, warranting further investigation into its therapeutic potential.

Herbicidal and Insecticidal Actions

The structural motif of tetrahydro-benzoxazole and related heterocyclic systems has been explored for its potential in agrochemical development. nih.gov The mode of action for herbicidal and insecticidal agents is critical for developing effective and selective products.

Herbicidal Action: Derivatives based on scaffolds structurally related to 4,5,6,7-tetrahydro-1,3-benzoxazole (B14007680) have shown potent herbicidal activity, often by inhibiting key plant enzymes. nih.gov A primary mechanism of action for many heterocyclic herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), an essential enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. nih.govresearchgate.net Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death. nih.gov For instance, compounds like flumioxazin, which contains a related tetrahydro-isoindoline-dione structure, operate via this mechanism. nih.gov Research into novel picolinic acid derivatives has also identified compounds with significant herbicidal effects, acting as synthetic auxins that disrupt plant growth processes. nih.gov

Insecticidal Action: The insecticidal mechanism of compounds featuring the benzoxazole scaffold often involves targeting the insect's nervous system. researchgate.net A key target is the gamma-aminobutyric acid (GABA) receptor, which is a ligand-gated ion channel. researchgate.netnih.gov Antagonists of this receptor block the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and death of the insect. researchgate.net Fipronil, a phenylpyrazole insecticide, is a well-known example of a GABA receptor antagonist. researchgate.netnih.gov Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine scaffold, designed through strategies like scaffold hopping from fipronil, have been synthesized and tested, though they showed reduced insecticidal activity, suggesting that subtle structural changes can significantly impact binding to the GABA receptor. researchgate.net

| Compound Class | Target Organism | Mechanism of Action | Reference |

| 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones | Velvetleaf, Crabgrass | Inhibition of protoporphyrinogen oxidase (PPO) | nih.gov |

| Benzo researchgate.netnih.govimidazo[1,2-b]pyrazole derivatives | Plutella xylostella | GABA receptor antagonist | nih.gov |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf weeds | Synthetic auxin activity | nih.gov |

Antitubercular and Antimycobacterial Efficacy

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents. researchgate.net The benzoxazole scaffold has proven to be a promising starting point for the development of such drugs. researchgate.netnih.gov

The mechanisms of action for benzoxazole-based antimycobacterial agents are varied. One of the key targets is the synthesis of the mycobacterial cell wall, a complex and unique structure essential for the bacterium's survival. nih.gov A class of compounds known as 1,3-benzothiazin-4-ones (BTZs), which are structurally related to benzoxazoles, have been shown to kill MTB by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov This enzyme is crucial for the formation of decaprenylphosphoryl arabinose (DPA), a precursor required for the synthesis of arabinans, which are major components of the mycobacterial cell wall. Inhibition of this pathway leads to cell lysis and bacterial death. nih.gov

Other benzoxazole derivatives have been found to target different cellular processes. For example, some D-phenylalanine-benzoxazole derivatives inhibit Rv3603c (PanG), an essential enzyme involved in the biosynthesis of coenzyme A. nih.gov Additionally, studies on related heterocyclic compounds like 5-nitrothiophenes have shown that they can be activated by an F420-dependent nitroreductase, leading to the release of nitric oxide, which is toxic to the bacteria. researchgate.net This mechanism is similar to that of the nitroimidazole drug candidate PA-824. researchgate.net The antitubercular activity of various benzoxazole and related heterocyclic derivatives is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria.

| Compound Series | Target Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| Pyrazoline-benzoxazoles (4a) | H37Rv | 0.625 | Not specified | researchgate.net |

| Pyrazoline-benzoxazoles (4a) | MDR-TB | 6.25 | Not specified | researchgate.net |

| Pyrazoline-benzoxazoles (4o) | H37Rv | 1.25 | Not specified | researchgate.net |

| 2-Benzylsulfanyl-benzoxazoles (4e, 4f) | Non-tuberculous mycobacteria | Appreciable activity | Not specified | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | H37Rv | 5.5 | Inhibition of β-ketoacyl ACP synthase I (KasA) | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR-TB | 11 | Inhibition of β-ketoacyl ACP synthase I (KasA) | mdpi.com |

| 2,5-disubstituted-1,3,4-oxadiazole (5d) | M. smegmatis | 25 µM | Potential pantothenate synthetase inhibitor | msptm.orgnih.gov |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. core.ac.uk Compounds with a this compound scaffold and related structures have been investigated for their antioxidant potential. The primary mechanism by which these compounds exert their antioxidant effects is through radical scavenging.

Several in vitro assays are commonly used to evaluate antioxidant activity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. core.ac.uknih.gov In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H and causing a color change from purple to yellow, which can be measured spectrophotometrically. nih.govcore.ac.uk The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay are other common methods. ijrpc.com The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation, while the FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. ijrpc.com The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals.

| Compound Class | Assay Method | IC₅₀ (µg/mL) | Reference |

| Fluorophenyl-isoxazole-carboxamides (2a) | DPPH | 0.45 ± 0.21 | nih.gov |

| Fluorophenyl-isoxazole-carboxamides (2c) | DPPH | 0.47 ± 0.33 | nih.gov |

| Thiazole derivatives (4a-g) | DPPH | Potent activity | researchgate.net |

| 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine derivatives | DPPH, ABTS | Moderate activity | dmed.org.ua |

| Catechol thioethers (3, 4) | DPPH | Most effective scavengers in series | beilstein-journals.org |

| Thiones (6, 7, 9) | ABTS•+ | Pronounced antiradical activity | beilstein-journals.org |

Antidiabetic Potential

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia. researchgate.net One therapeutic strategy is to control postprandial hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes in the digestive tract. nih.gov Derivatives containing the benzoxazole scaffold have been explored for their potential as antidiabetic agents, primarily through the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal. nih.govnih.gov Acarbose is a well-known α-glucosidase inhibitor used in clinical practice. nih.gov The inhibitory activity of novel compounds is typically evaluated through in vitro enzymatic assays, with the results expressed as IC₅₀ values. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govitmedicalteam.pl These incretins enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells. frontiersin.orgresearchgate.net By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved insulin secretion and better glycemic control. frontiersin.orgnih.gov This mechanism offers a glucose-dependent way to lower blood sugar with a low risk of hypoglycemia. itmedicalteam.pl

Computational Chemistry and in Silico Modeling Studies of 4,5,6,7 Tetrahydro 1,3 Benzoxazol 2 Amine

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking simulations are crucial for estimating the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between a ligand like 4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine and a biological target. Studies on related benzoxazole (B165842) and benzothiazole (B30560) derivatives have demonstrated their potential to interact with various enzymes and receptors. For instance, docking studies on benzo[d]thiazol-2-amine derivatives against the Human Epidermal growth factor receptor (HER) enzyme have shown strong binding affinities. nih.gov Similarly, other studies have investigated the interaction of benzoxazole derivatives with targets like Staphylococcus aureus methionyl-tRNA synthetase, suggesting that these compounds could be potent inhibitors. nih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Example Molecular Docking Scores of Benzoxazole Derivatives Against Various Protein Targets

| Compound Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzo[d]thiazol-2-amine analog 1 | HER Enzyme | - | -9.8 | - |

| Benzo[d]thiazol-2-amine analog 2 | HER Enzyme | - | -10.4 | - |

| 5,6-difluoro-benzothiazol-2-amine analog | S. aureus MetRS | - | - | - |

| Fused Benzoxazole-Triazole analog | Receptor | 3FLY | - | - |

| 1-trityl-5-azaindazole analog | MDM2-p53 | - | -359.2 | GLN72, HIS73 |

Note: The data presented are for illustrative purposes based on findings for related heterocyclic compounds to demonstrate the application of molecular docking. nih.govnih.govresearchgate.netjocpr.com

A primary outcome of molecular docking is the visualization of the ligand's binding pose within the active site of a target protein. This allows researchers to understand the specific orientation and conformation the molecule adopts to achieve its biological effect. For the benzoxazole scaffold, docking studies have elucidated how the molecule fits into the binding pockets of various enzymes. researchgate.net The simulations reveal which functional groups on the ligand are responsible for critical interactions with specific amino acid residues, such as hydrogen bonding with polar residues or π-π stacking with aromatic residues. jocpr.com This information is vital for structure-based drug design, guiding the modification of the lead compound to enhance its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the physicochemical properties that are most influential for their activity.

For benzoxazole derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand their anticancer activities. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure could lead to increased or decreased activity. For example, a QSAR study might reveal that bulky, electron-withdrawing groups at a specific position on the benzoxazole ring are correlated with higher inhibitory activity against a particular kinase. nih.gov Such insights are instrumental in guiding the synthesis of new analogs with improved therapeutic potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze conformational changes in both the ligand and the protein upon binding, and calculate binding free energies more accurately. For benzoxazole derivatives targeting enzymes like VEGFR-2, MD simulations have been used to confirm the stability of the binding pose predicted by docking and to understand the dynamic behavior of the complex in a simulated physiological environment. nih.gov These simulations can reveal subtle conformational adjustments and the role of water molecules in the binding site, providing a more complete picture of the molecular recognition process.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov

For benzoxazole and its derivatives, DFT studies help in understanding the molecule's intrinsic reactivity. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can more easily participate in charge transfer interactions. nih.gov DFT can also be used to calculate electrostatic potential maps, which visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is valuable for predicting how the molecule will interact with biological targets at an electronic level. nih.gov

Table 2: Theoretical Electronic Properties of Benzoxazole Derivatives Calculated via DFT

| Property | Benzoxazole | 2-Phenylbenzoxazole | 2-(p-tolyl)benzoxazole |

| HOMO Energy (eV) | -6.58 | -6.21 | -6.09 |

| LUMO Energy (eV) | -0.95 | -1.45 | -1.38 |

| Energy Gap (eV) | 5.63 | 4.76 | 4.71 |

| Dipole Moment (Debye) | 1.35 | 1.63 | 1.95 |

Note: This table contains representative data from DFT studies on the broader benzoxazole class to illustrate the types of properties calculated. researchgate.net

In Silico ADME/Tox Predictions for Lead Compound Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico ADME/Tox prediction models provide an early assessment of a compound's drug-likeness and potential liabilities, helping to reduce attrition rates in later stages of drug development.

For the benzoxazole class of compounds, various computational tools are used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicity. nih.govresearchgate.net These predictions are often based on established rules like Lipinski's Rule of Five, which assesses the likelihood of a compound being orally active. ajgreenchem.com By flagging compounds with poor predicted ADME profiles (e.g., low absorption, high toxicity), researchers can prioritize candidates that have a higher probability of success in clinical trials. nih.govfrontiersin.org

Table 3: Example of In Silico ADME Predictions for Benzoxazole Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Human Intestinal Absorption (%) |

| Analog A | 254.3 | 2.8 | 1 | 3 | 0 | >80% |

| Analog B | 310.4 | 3.5 | 2 | 4 | 0 | >85% |

| Analog C | 420.5 | 4.1 | 1 | 5 | 0 | >70% |

| Analog D | 515.7 | 5.2 | 3 | 6 | 2 | <50% |

Note: This table provides hypothetical but representative data for benzoxazole analogs to illustrate the output of in silico ADME prediction tools. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4,5,6,7 Tetrahydro 1,3 Benzoxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of 4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the amine (-NH₂) protons and the eight protons of the saturated cyclohexane (B81311) ring. The amine protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org The protons on the carbons adjacent to the oxygen and nitrogen atoms of the heterocyclic ring would be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the cyclohexane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains seven carbon atoms. Key signals would include the one for the C=N carbon of the oxazole (B20620) ring at a significantly downfield shift, the two carbons bonded to the heteroatoms (O and N), and the four sp³ hybridized carbons of the saturated ring.

The following table outlines the predicted NMR data for the structural elucidation of the compound.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Rationale |

| -NH₂ | Broad singlet, variable shift (e.g., 5.0-7.0 ppm) | N/A | Amine protons are exchangeable and often show broad signals. libretexts.org |

| -CH₂- (at C4, C7) | Multiplets (e.g., 2.5-2.8 ppm) | ~20-25 ppm | Aliphatic protons adjacent to the fused heterocyclic system. |

| -CH₂- (at C5, C6) | Multiplets (e.g., 1.7-1.9 ppm) | ~22-24 ppm | Aliphatic protons further from the electron-withdrawing groups. |

| C=N (at C2) | N/A | ~160-165 ppm | The imine-like carbon is highly deshielded. |

| C-O (at C7a) | N/A | ~145-150 ppm | Carbon in the heterocyclic ring attached to oxygen. |

| C-N (at C3a) | N/A | ~110-115 ppm | Carbon in the heterocyclic ring attached to nitrogen. |

Note: Predicted chemical shifts (in ppm) are relative to a standard (e.g., TMS) and can vary based on solvent and experimental conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound, the primary amine (-NH₂) group is a key feature. Primary amines typically show two distinct N-H stretching bands, corresponding to asymmetric and symmetric vibrations. spectroscopyonline.com Other important absorptions would include C-H stretches from the saturated ring, the C=N imine stretch, and the C-O ether stretch. orgchemboulder.com

The table below summarizes the expected characteristic IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (sp³ CH₂) | 2950 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C=N Stretch | ~1640 | Medium to Strong |

| C-O Stretch | 1250 - 1050 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Since the cyclohexane portion of this compound is fully saturated, there is no extended π-conjugation in the molecule. Therefore, significant absorption in the visible range is not expected. The molecule would likely exhibit absorption in the shorter wavelength ultraviolet (UV) region (e.g., below 250 nm), corresponding to n→π* and π→π* transitions within the 2-amino-1,3-oxazole moiety. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₀N₂O), the calculated molecular weight is approximately 138.17 g/mol . nih.govrsc.org

In an electron ionization (EI) mass spectrum, the parent molecule would generate a molecular ion peak (M⁺˙) at m/z = 138. Subsequent fragmentation can provide clues about the molecule's structure. Plausible fragmentation pathways for this compound could involve a retro-Diels-Alder reaction in the cyclohexene (B86901) ring, leading to the loss of ethene (C₂H₄), or cleavage of the heterocyclic ring.

A summary of potential key fragments in the mass spectrum is presented below.

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 138 | [C₇H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | [C₅H₆N₂O]⁺˙ | C₂H₄ (from retro-Diels-Alder) |

| 96 | [C₄H₄N₂O]⁺˙ | C₃H₆ |

| 83 | [C₄H₅N₂]⁺ | HNCO |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and determine the purity of a sample. A solvent system, such as a mixture of ethyl acetate (B1210297) and cyclohexane mdpi.com or hexane (B92381) and ethyl acetate rqmplus.com, would be developed to achieve good separation. The purity of this compound is indicated by the presence of a single spot on the TLC plate after visualization (e.g., under UV light or with a staining agent). The Retention Factor (Rf) value is calculated to characterize the compound's mobility in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that provides quantitative purity analysis. The compound is passed through a column (e.g., C18) with a mobile phase under high pressure. A pure sample will yield a single, sharp peak in the chromatogram at a characteristic retention time. By integrating the peak area, the purity can be determined with high accuracy.

| Technique | Parameter | Indication of Purity |

| TLC | Retention Factor (Rf) | A single, well-defined spot. |

| HPLC | Retention Time (RT) | A single, sharp, and symmetrical peak. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₇H₁₀N₂O), a close match between the experimental and calculated values provides strong evidence for the empirical and molecular formula.

The theoretical elemental composition is presented in the table below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 60.84% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.58% |

| Total | 138.170 | 100.00% |

An experimental result within ±0.4% of the calculated values is generally considered confirmation of the compound's elemental composition.

Future Research Directions and Translational Perspectives for 4,5,6,7 Tetrahydro 1,3 Benzoxazol 2 Amine

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine and its derivatives will increasingly prioritize environmentally benign methods that offer high yields, operational simplicity, and reduced waste. Research is moving away from traditional desulfurization reagents like mercury(II) oxide (HgO) towards more sustainable alternatives. nih.gov

Promising greener strategies include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. Pathways utilizing microwave irradiation for cyclodesulfurization reactions in green solvents like water or ethanol (B145695) represent a key area of exploration. ardigen.com

Eco-Friendly Catalysts and Reagents: The use of molecular iodine (I₂) as a mild and inexpensive catalyst for oxidative cyclodesulfurization is an established greener alternative. nih.gov Future work could explore the use of solid-supported catalysts, such as fly ash or nanocatalysts like TiO₂–ZrO₂, which can be easily recovered and reused. nih.govardigen.com

Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions, for instance by grinding reagents together with a catalyst, minimizes the use of volatile organic compounds. ardigen.com Similarly, using water as a reaction medium is a cornerstone of green chemistry that could be further applied to the synthesis of this benzoxazole (B165842) scaffold. ardigen.comtandfonline.com

A comparison of traditional versus greener synthetic approaches is summarized below.

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Traditional | HgO, BOP reagent, TsCl/NaOH | Effective for desulfurization | Use of toxic heavy metals, harsh conditions, waste generation |

| Greener | I₂-mediated cyclization | Eco-friendly, inexpensive | May require specific reaction conditions |

| Greener | Microwave irradiation in H₂O/EtOH | Rapid, high yield, clean profiles | Requires specialized equipment |

| Greener | Solvent-free grinding with catalyst | Environmentally benign, rapid | May not be suitable for all substrates |

Scaffold Diversification for Enhanced Potency and Selectivity

The this compound core is a "privileged scaffold," meaning it can serve as a foundation for developing ligands for multiple biological targets. nih.gov Future research will focus on creating libraries of derivatives through systematic modification to enhance potency against specific targets and improve selectivity, thereby reducing off-target effects.

Key strategies for diversification include:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986) groups) onto the tetrahydro-fused benzene ring can modulate the compound's electronic properties and steric profile, influencing its binding affinity and pharmacokinetic properties. revvity.com

Modification of the 2-Amine Group: Converting the primary amine to secondary or tertiary amines, amides, or other functional groups can create new interaction points with biological targets.

Scaffold Hopping: Replacing parts of the benzoxazole core with other bioisosteric rings while maintaining key binding interactions can lead to novel compounds with improved properties. This approach has been successfully used for other privileged structures like 1,4-benzodiazepines. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of next-generation compounds. For example, studies on other benzoxazole derivatives have shown that specific substitutions can dramatically enhance antiproliferative or antimicrobial activity. revvity.comreceptor.ai

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation